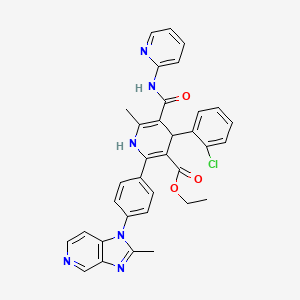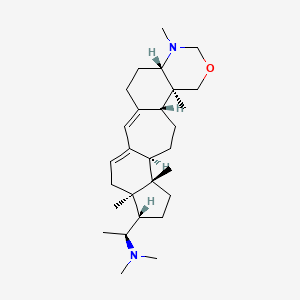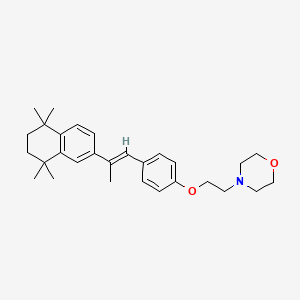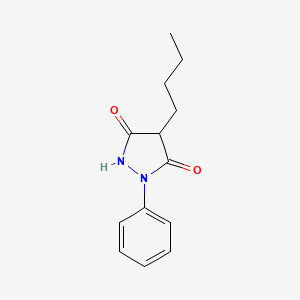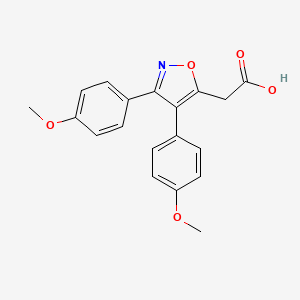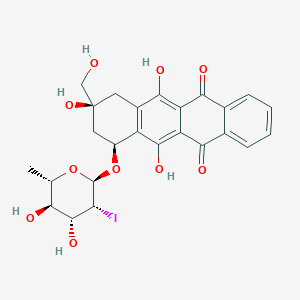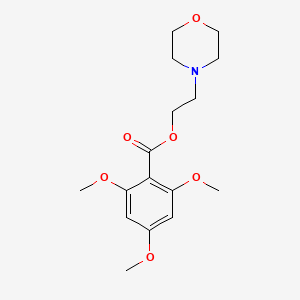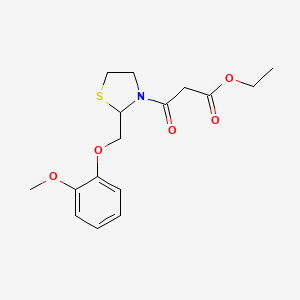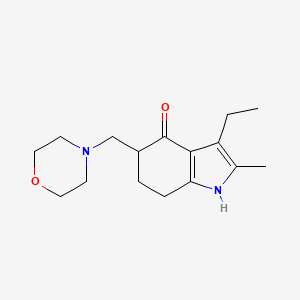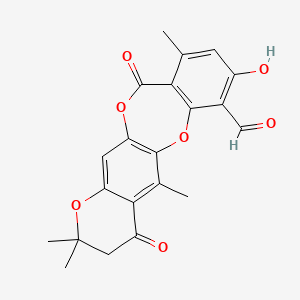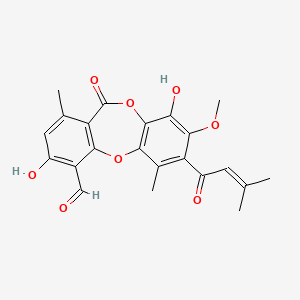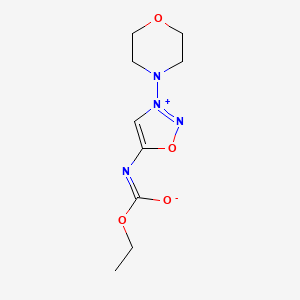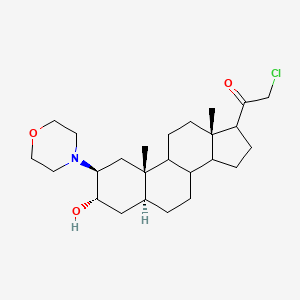
Org 20599
Descripción general
Descripción
Org 20599, también conocido por su nombre IUPAC (2β,3α,5β)-21-cloro-3-hidroxi-2-morfolin-4-ilpregnan-20-ona, es un esteroide neuroactivo sintético. Exhibe efectos sedantes principalmente a través de su acción como modulador alostérico positivo del receptor del ácido gamma-aminobutírico A y, a concentraciones más altas, como un agonista . This compound se desarrolló inicialmente para su uso como agente anestésico, pero nunca se comercializó para este propósito. Sigue utilizándose en la investigación científica .
Mecanismo De Acción
Org 20599 ejerce sus efectos modulando la actividad de los receptores del ácido gamma-aminobutírico A. Mejora los efectos inhibitorios del ácido gamma-aminobutírico, lo que lleva a un aumento de la entrada de iones cloruro e hiperpolarización de las neuronas. Esto da como resultado efectos sedantes y anestésicos. A concentraciones más altas, this compound actúa como un agonista, activando directamente los receptores del ácido gamma-aminobutírico A .
Análisis Bioquímico
Biochemical Properties
Org 20599 plays a crucial role in biochemical reactions by modulating the activity of the GABA A receptor. This receptor is a ligand-gated ion channel that mediates inhibitory neurotransmission in the central nervous system. This compound enhances the receptor’s response to gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain . At higher concentrations, this compound directly activates the GABA A receptor, leading to increased chloride ion influx and hyperpolarization of the neuron . Additionally, this compound has been shown to positively modulate glycine receptors, albeit with lower potency .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. By enhancing GABA A receptor activity, this compound increases inhibitory neurotransmission, leading to sedative and anxiolytic effects . This modulation of GABA A receptors also impacts cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound’s activation of GABA A receptors can inhibit the release of excitatory neurotransmitters, thereby reducing neuronal excitability . This compound also influences gene expression by modulating the activity of transcription factors involved in the GABAergic signaling pathway .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the GABA A receptor. This compound binds to a specific site on the receptor, distinct from the GABA binding site, and enhances the receptor’s response to GABA . This positive allosteric modulation increases the frequency of chloride channel opening, leading to greater chloride ion influx and neuronal hyperpolarization . At higher concentrations, this compound acts as a direct agonist, binding to the GABA A receptor and activating it independently of GABA . This dual mechanism of action contributes to the compound’s potent sedative effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions but can degrade under extreme conditions . Long-term studies have shown that this compound maintains its efficacy in modulating GABA A receptor activity over extended periods . Prolonged exposure to this compound can lead to receptor desensitization, reducing its effectiveness . Additionally, in vitro and in vivo studies have demonstrated that this compound’s effects on cellular function can persist for several hours after administration .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound produces mild sedative effects without significant adverse effects . As the dosage increases, the sedative and anxiolytic effects become more pronounced, with higher doses leading to hypnosis and loss of righting reflexes in mice . At very high doses, this compound can cause toxic effects, including respiratory depression and motor impairment . These threshold effects highlight the importance of careful dosage management in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its interaction with the GABA A receptor. The compound is metabolized in the liver by enzymes such as cytochrome P450 . This metabolism leads to the formation of various metabolites, which can also modulate GABA A receptor activity . This compound’s interaction with these metabolic pathways can influence metabolic flux and alter the levels of key metabolites involved in GABAergic signaling .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound is highly lipophilic, allowing it to easily cross cell membranes and the blood-brain barrier . Once inside the cell, this compound can bind to intracellular proteins and be transported to specific cellular compartments . The distribution of this compound within tissues is influenced by its binding to plasma proteins, which can affect its bioavailability and localization .
Subcellular Localization
The subcellular localization of this compound is primarily within the cell membrane and intracellular compartments such as the endoplasmic reticulum and mitochondria . This compound’s activity is influenced by its localization, as it needs to be in proximity to GABA A receptors to exert its effects . The compound’s targeting signals and post-translational modifications play a role in directing it to specific subcellular compartments . This localization is crucial for this compound’s function as a modulator of GABA A receptor activity .
Métodos De Preparación
La síntesis de Org 20599 implica varios pasos, comenzando con los precursores esteroideos apropiadosLas condiciones de reacción a menudo implican el uso de solventes orgánicos, catalizadores y temperaturas controladas para lograr el producto deseado
Análisis De Reacciones Químicas
Org 20599 se somete a varias reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse para formar cetonas o ácidos carboxílicos correspondientes en condiciones específicas.
Reducción: Las reacciones de reducción pueden convertir this compound en sus alcoholes o alcanos correspondientes.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio y agentes halogenantes como el cloruro de tionilo. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
Org 20599 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como un compuesto modelo para estudiar los efectos de las modificaciones estructurales en la actividad de los esteroides neuroactivos.
Biología: this compound se emplea en la investigación para comprender el papel de los receptores del ácido gamma-aminobutírico A en el sistema nervioso central.
Medicina: Se investiga por sus posibles efectos terapéuticos en afecciones como la epilepsia, la ansiedad y los trastornos del sueño.
Industria: This compound se utiliza en el desarrollo de nuevos agentes anestésicos y otros fármacos neuroactivos
Comparación Con Compuestos Similares
Org 20599 es similar a otros esteroides neuroactivos como la alfaxalona y la pregnenolona. Es único en sus modificaciones estructurales específicas, incluida la presencia de un grupo morfolinilo y un átomo de cloro. Estas modificaciones contribuyen a su perfil farmacológico y potencia distintos . Compuestos similares incluyen:
- Alfaxalona
- Pregnenolona
- Propofol
- Tiopental
- Pentobarbital
La estructura única de this compound y su mecanismo de acción lo convierten en un compuesto valioso para la investigación científica y posibles aplicaciones terapéuticas.
Propiedades
IUPAC Name |
2-chloro-1-[(2S,3S,5S,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2-morpholin-4-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40ClNO3/c1-24-8-7-19-17(18(24)5-6-20(24)23(29)15-26)4-3-16-13-22(28)21(14-25(16,19)2)27-9-11-30-12-10-27/h16-22,28H,3-15H2,1-2H3/t16-,17-,18-,19-,20+,21-,22-,24-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFNABGZEQPYBX-PMBZPZLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)CCl)CCC4C3(CC(C(C4)O)N5CCOCC5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)CCl)CC[C@@H]4[C@@]3(C[C@@H]([C@H](C4)O)N5CCOCC5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30349651 | |
| Record name | 2-Chloro-1-[(1S,3aS,3bR,5aS,7S,8S,9aS,9bS,11aS)-7-hydroxy-9a,11a-dimethyl-8-(4-morpholinyl)hexadecahydro-1H-cyclopenta[a]phenanthren-1-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30349651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156685-94-8 | |
| Record name | (2β,3α,5α)-21-Chloro-3-hydroxy-2-(4-morpholinyl)pregnan-20-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156685-94-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-1-[(1S,3aS,3bR,5aS,7S,8S,9aS,9bS,11aS)-7-hydroxy-9a,11a-dimethyl-8-(4-morpholinyl)hexadecahydro-1H-cyclopenta[a]phenanthren-1-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30349651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


